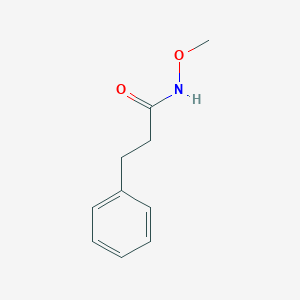
(5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride, also known as (5,5-DMDO)Cl, is a sulfonyl chloride compound that is widely used in the synthesis of organic compounds. It is a versatile reagent with a wide range of applications in organic chemistry, including the synthesis of heterocyclic compounds, pharmaceuticals, and other organic compounds. It is also used in the preparation of compounds for use in studies related to biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
(5,5-DMDO)Cl is widely used in the synthesis of organic compounds for use in scientific research. It is used in the synthesis of heterocycles, pharmaceuticals, and other organic compounds. It is also used in the preparation of compounds for use in studies related to biochemistry, physiology, and pharmacology. In particular, it is used in the preparation of compounds for use in studies related to enzyme inhibition, receptor binding, and other biochemical and physiological processes.
Mécanisme D'action
(5,5-DMDO)Cl is a sulfonyl chloride compound and thus acts as a nucleophilic reagent in organic synthesis. It reacts with nucleophiles, such as amines, to form sulfonamides, which are widely used in the synthesis of organic compounds. In addition, (5,5-DMDO)Cl can react with other nucleophiles, such as carboxylic acids, to form sulfonate esters, which are also widely used in the synthesis of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (5,5-DMDO)Cl are largely unknown. It is used in the synthesis of organic compounds for use in studies related to biochemistry, physiology, and pharmacology, but the effects of these compounds on biochemical and physiological processes are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
(5,5-DMDO)Cl has several advantages for use in laboratory experiments. It is a versatile reagent with a wide range of applications in organic chemistry, and it is relatively easy to synthesize and purify. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is also a toxic compound and should be handled with caution. It should be handled in a well-ventilated area and protective equipment should be worn when handling the compound.
Orientations Futures
The potential future directions for (5,5-DMDO)Cl include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of organic compounds for use in studies related to biochemistry, physiology, and pharmacology. In addition, further research could be conducted into the synthesis of (5,5-DMDO)Cl from other starting materials, as well as the development of new methods for its purification and storage. Finally, further research could be conducted into the use of (5,5-DMDO)Cl in the synthesis of other organic compounds, such as polymers and dyes.
Méthodes De Synthèse
(5,5-DMDO)Cl is typically synthesized from 5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-ylamine, also known as (5,5-DMDO)NH2, by reaction with thionyl chloride. The reaction is typically carried out in a solvent such as dichloromethane, and can be catalyzed by either a Lewis acid or a Bronsted acid. The reaction yields (5,5-DMDO)Cl in a high yield, typically greater than 95%. The reaction is reversible, so the product can be further purified by recrystallization or distillation.
Propriétés
IUPAC Name |
(5,5-dimethyl-4H-1,2-oxazol-3-yl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO3S/c1-6(2)3-5(8-11-6)4-12(7,9)10/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPSPXNQQZFJLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)CS(=O)(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl({2-[2-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B6603172.png)



![3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid](/img/structure/B6603222.png)



![{6,6-difluorospiro[3.3]heptan-2-yl}methanesulfonyl chloride](/img/structure/B6603240.png)



